molecular formula C24H27NO4 B14809912 1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(E)-but-2-enedioic acid

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(E)-but-2-enedioic acid

Cat. No.: B14809912
M. Wt: 393.5 g/mol
InChI Key: WAZQVIBRRAMDNX-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Benzylspiro[1,2-dihydroindene-3,4’-piperidine];(E)-but-2-enedioic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a benzyl group attached to a spiro[1,2-dihydroindene-3,4’-piperidine] core, combined with (E)-but-2-enedioic acid. The spirocyclic structure imparts significant rigidity and unique chemical properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-benzylspiro[1,2-dihydroindene-3,4’-piperidine];(E)-but-2-enedioic acid typically involves multi-step organic synthesis techniques. One common method involves the initial formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the benzyl group via a nucleophilic substitution reaction. The final step involves the addition of (E)-but-2-enedioic acid through an esterification or amidation reaction under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1’-Benzylspiro[1,2-dihydroindene-3,4’-piperidine];(E)-but-2-enedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new bonds and potentially leading to ring-opening or ring-expansion products.

Scientific Research Applications

1’-Benzylspiro[1,2-dihydroindene-3,4’-piperidine];(E)-but-2-enedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-benzylspiro[1,2-dihydroindene-3,4’-piperidine];(E)-but-2-enedioic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The benzyl group and (E)-but-2-enedioic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar compounds to 1’-benzylspiro[1,2-dihydroindene-3,4’-piperidine];(E)-but-2-enedioic acid include other spirocyclic molecules and piperidine derivatives. For example:

    1’-Benzylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic core but differs in the attached functional groups.

    1-BENZYLSPIRO[PIPERIDINE-4,1′-PYRIDO[3,4-b]indole]: Another spirocyclic compound with a different heterocyclic system.

    Spirooxindoles: These compounds have a spirocyclic structure with an oxindole moiety, offering different chemical and biological properties.

The uniqueness of 1’-benzylspiro[1,2-dihydroindene-3,4’-piperidine];(E)-but-2-enedioic acid lies in its specific combination of functional groups and the resulting chemical behavior, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(E)-but-2-enedioic acid

InChI

InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WAZQVIBRRAMDNX-WLHGVMLRSA-N

Isomeric SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.